3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C17H13Cl2NOS and a molecular weight of 350.26 g/mol . This compound is known for its unique structural features, which include a benzo[b]thiophene core substituted with chlorine atoms and a carboxamide group attached to a dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: Shares a similar benzo[b]thiophene core but lacks the dimethylphenyl group.
3,5-Dimethylphenylbenzo[b]thiophene-2-carboxamide: Similar structure but without the chlorine substitutions.
Uniqueness
3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H13Cl2NOS |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(3,5-dimethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NOS/c1-9-5-10(2)7-12(6-9)20-17(21)16-15(19)13-4-3-11(18)8-14(13)22-16/h3-8H,1-2H3,(H,20,21) |
InChI Key |
LDCLEWYVEGGVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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